![molecular formula C6H13ClN2O B567575 (R)-Piperidine-3-carboxamide hydrochloride CAS No. 1214903-21-5](/img/structure/B567575.png)
(R)-Piperidine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-Piperidine-3-carboxamide hydrochloride” likely refers to the hydrochloride salt form of a piperidine carboxamide derivative. Piperidine is a heterocyclic organic compound, and carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “R” denotes the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between piperidine derivatives and carboxylic acids or their derivatives . The exact method would depend on the specific substituents on the piperidine and carboxamide portions of the molecule.Molecular Structure Analysis
The molecular structure of “®-Piperidine-3-carboxamide hydrochloride” would consist of a six-membered piperidine ring with a carboxamide substituent at the 3-position. The exact structure would depend on the specific substituents on the piperidine and carboxamide portions of the molecule .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions . The carboxamide group can also undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Piperidine-3-carboxamide hydrochloride” would depend on the specific substituents on the piperidine and carboxamide portions of the molecule. These could include factors such as solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Enantioselective Synthesis for CGRP Receptor Inhibitors
The compound has been utilized in the development of an enantioselective process for synthesizing CGRP receptor inhibitors. Notably, a potent CGRP receptor antagonist was synthesized through a convergent, stereoselective, and economical synthesis of the hydrochloride salt. The synthesis involved two different routes to a chiral indazolyl amino ester subunit, utilizing either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This process addressed the synthesis of complex drug substances on a multikilogram scale (Cann et al., 2012).
Synthesis of Rho Kinase Inhibitors
The compound has been involved in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders. The synthesis pathway was optimized for scalability and efficiency, with the product achieving high purity and substantial overall yield, showcasing the compound's role in the development of therapeutic agents (Wei et al., 2016).
TRPM8 Antagonists for Neuropathic Pain
A novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, where (R)-Piperidine-3-carboxamide hydrochloride could potentially be a derivative, was synthesized as TRPM8 channel blockers. These compounds demonstrated excellent potency and selectivity in treating neuropathic pain, with significant pharmacokinetic profiles observed in animal models (Chaudhari et al., 2013).
CCR5 Antagonist for HIV-1 Activity
Compounds related to (R)-Piperidine-3-carboxamide hydrochloride have been developed as CCR5 antagonists with highly potent anti-HIV-1 activity. The introduction of specific groups into the compound structure resulted in high metabolic stability, CCR5 binding affinity, and potent inhibition of HIV-1 replication, positioning it as a promising candidate for HIV-1 treatment (Imamura et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-piperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXRLSQNMCHPG-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214903-21-5 |
Source
|
Record name | (3R)-piperidine-3-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.